molecular formula C11H6FNO3 B14183771 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- CAS No. 834884-28-5

2-Quinolinecarboxylic acid, 3-fluoro-4-formyl-

Cat. No.: B14183771
CAS No.: 834884-28-5
M. Wt: 219.17 g/mol
InChI Key: ZDTSFPGDYNGOFT-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a carboxylic acid group at the second position, a fluorine atom at the third position, and a formyl group at the fourth position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Industrial production methods often utilize transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine and formyl groups onto the quinoline ring .

Chemical Reactions Analysis

2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- undergoes various chemical reactions, including:

Scientific Research Applications

2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA-gyrase, which prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial replication. The compound’s fluorine atom enhances its ability to penetrate bacterial cell membranes, increasing its efficacy .

Comparison with Similar Compounds

2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- can be compared with other quinoline derivatives such as:

    2-Quinolinecarboxylic acid, 3-chloro-4-formyl-: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    2-Quinolinecarboxylic acid, 3-methyl-4-formyl-: Contains a methyl group instead of fluorine, which can influence its chemical properties and applications.

    2-Quinolinecarboxylic acid, 3-fluoro-4-hydroxy-:

These comparisons highlight the unique properties of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl-, particularly its enhanced biological activity due to the presence of the fluorine atom.

Properties

CAS No.

834884-28-5

Molecular Formula

C11H6FNO3

Molecular Weight

219.17 g/mol

IUPAC Name

3-fluoro-4-formylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H6FNO3/c12-9-7(5-14)6-3-1-2-4-8(6)13-10(9)11(15)16/h1-5H,(H,15,16)

InChI Key

ZDTSFPGDYNGOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)F)C=O

Origin of Product

United States

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